![molecular formula C18H18ClN3O2S2 B2763336 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 496028-96-7](/img/structure/B2763336.png)
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a synthetic compound known for its potential applications in various fields of scientific research. This chemical structure combines several functional groups, making it interesting for studies in organic chemistry, pharmacology, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves several steps:
Formation of the oxadiazole ring: : The initial step involves the reaction between 3-chlorobenzo[b]thiophene-2-carboxylic acid and hydrazine hydrate to form a hydrazide intermediate.
Cyclization to form the oxadiazole: : This intermediate undergoes cyclization with thionyl chloride to yield the 1,3,4-oxadiazole ring.
Thiolation: : The oxadiazole compound is then treated with a thiol reagent to introduce the thio group.
Acylation: : Finally, this compound is acylated with N-cyclohexylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods are proprietary, they generally follow similar synthetic routes with optimizations for large-scale reactions, increased yields, and enhanced purity. Industrial processes may also involve automated reactors and continuous flow systems to streamline production.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: : Conditions for substitution reactions often involve strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Reduced derivatives: : From reduction reactions, potentially altering biological activity.
Substituted derivatives: : From nucleophilic substitution, allowing for structure-activity relationship studies.
科学的研究の応用
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide finds applications in various fields:
Chemistry
As a building block: : For the synthesis of more complex molecules.
Catalysis: : Potential use as a ligand in catalytic processes.
Biology
Biological assays: : Used in the development of assays to study enzyme inhibition and protein interactions.
Medicine
Drug discovery: : Investigated for potential therapeutic applications due to its diverse functional groups.
Pharmacology: : Studied for its effects on different biological targets.
Industry
Material sciences:
Agriculture: : Explored for use in agrochemicals.
作用機序
The mechanism of action of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets:
Enzymes: : It may act as an inhibitor or activator of certain enzymes, depending on its structural conformation.
Receptors: : It could bind to receptor sites, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
N-cyclohexyl-2-((5-(2-ethylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
2-((5-(3-methylbenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
These compounds share similar structures but differ in substituents on the benzothiophene and oxadiazole rings, affecting their reactivity and applications.
Uniqueness
What makes this compound unique is its specific arrangement of functional groups, which can lead to distinct chemical properties and biological activities compared to its analogs
Quite the chemical journey, right? What intrigued you the most about this compound?
特性
IUPAC Name |
2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c19-15-12-8-4-5-9-13(12)26-16(15)17-21-22-18(24-17)25-10-14(23)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPFVZBIWKKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
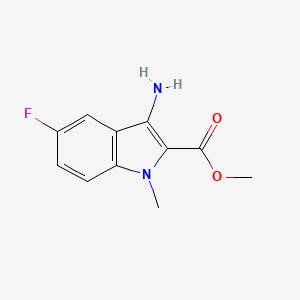
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2763260.png)
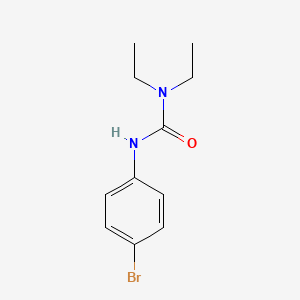
![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763262.png)
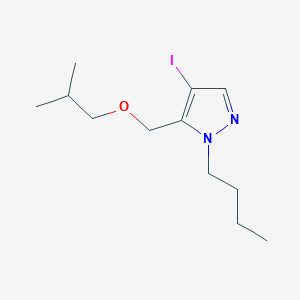
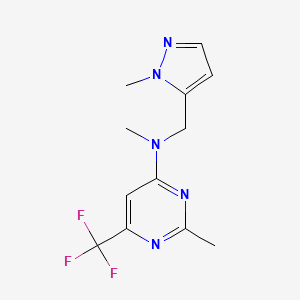
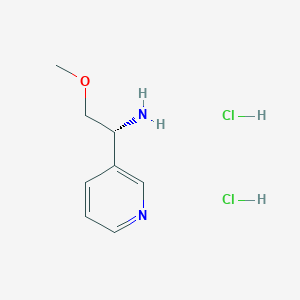
![2-(4-methylphenyl)-6-[(3-methylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2763269.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B2763271.png)
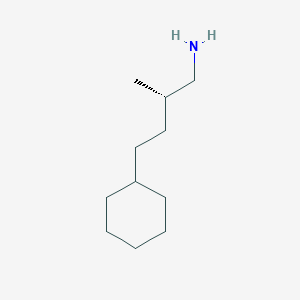
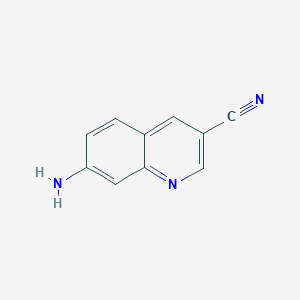
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2763275.png)
